2-Methylpentadecane

Catalog No.
S606416
CAS No.
1560-93-6
M.F
C16H34
M. Wt
226.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentadecane

CAS Number

1560-93-6

Product Name

2-Methylpentadecane

IUPAC Name

2-methylpentadecane

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

InChI

InChI=1S/C16H34/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h16H,4-15H2,1-3H3

InChI Key

BANXPJUEBPWEOT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(C)C

Synonyms

2,2,4,4,6,8,8-heptamethylnonane, isocetane, isohexadecane

Canonical SMILES

CCCCCCCCCCCCCC(C)C

Description

The exact mass of the compound 2-Methylpentadecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109495. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Potential applications based on similar alkanes:

  • Phase change materials (PCMs): Alkanes with long chains, like pentadecane (C15H32), have been studied for their potential as phase change materials due to their ability to store and release latent heat during phase transitions []. 2-methylpentadecane, with its similar structure, could potentially be explored for similar applications.
  • Biofuels: Long-chain alkanes derived from various sources, including plant oils and algae, are being investigated as potential biofuels []. While 2-methylpentadecane is not typically a major component of these sources, it might be present in small quantities. Research on the conversion of similar alkanes to biofuels could provide insights into the potential of 2-methylpentadecane for this application.
  • Lubricant additives: Certain alkanes with specific chain lengths and branching patterns exhibit lubricating properties []. While research on 2-methylpentadecane as a lubricant additive is lacking, studies on similar branched alkanes could shed light on its potential in this area.

2-Methylpentadecane is an alkane with the chemical formula C16H34C_{16}H_{34} and a molecular weight of approximately 226.4412 g/mol. It is categorized as a branched-chain hydrocarbon, specifically a methyl-substituted derivative of pentadecane. This compound is identified by its IUPAC name, 2-methylpentadecane, and has the CAS Registry Number 1560-93-6. It is found in various natural sources, including species such as Capsicum annuum and Plantago ovata .

As an alkane, 2-methylpentadecane primarily undergoes combustion reactions, producing carbon dioxide and water when burned in the presence of oxygen. Additionally, it can participate in reactions typical of alkanes, such as halogenation under ultraviolet light, where it reacts with halogens to form haloalkanes. The hydrogenation of alkenes can also produce 2-methylpentadecane through the addition of hydrogen to unsaturated hydrocarbons .

2-Methylpentadecane can be synthesized through several methods:

  • Hydrogenation of Unsaturated Precursors: Ethylene can react with isooctane through hydrogenation and isomerization processes to yield 2-methylpentadecane.
  • Rearrangement Reactions: Starting from longer-chain alkanes, rearrangement reactions can lead to the formation of branched alkanes like 2-methylpentadecane.
  • Fischer-Tropsch Synthesis: This method involves the conversion of carbon monoxide and hydrogen into hydrocarbons, which can include branched alkanes.

These synthetic routes highlight the compound's versatility in organic chemistry .

2-Methylpentadecane has several applications:

  • Fuel Additives: Due to its hydrocarbon structure, it can be used as a component in fuels to enhance performance.
  • Solvents: Its properties make it suitable for use as a solvent in various industrial applications.
  • Flavoring Agents: Its presence in certain plants suggests potential applications in the food industry as a flavoring agent.

These applications leverage its chemical stability and unique structural characteristics .

Several compounds share structural similarities with 2-methylpentadecane. Here are some notable examples:

Compound NameFormulaUnique Features
PentadecaneC15H32C_{15}H_{32}Linear alkane without branching
3-MethylpentadecaneC16H34C_{16}H_{34}Methyl group at the third carbon
2-MethylhexadecaneC16H34C_{16}H_{34}Methyl group at the second carbon of hexadecane
HeptadecaneC17H36C_{17}H_{36}One additional carbon compared to pentadecane

The uniqueness of 2-methylpentadecane lies in its specific branching at the second carbon position, which influences its physical properties and potential applications compared to its linear and other branched counterparts .

XLogP3

8.6

UNII

04R9AW5KWV

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

1560-93-6

Wikipedia

2-Methylpentadecane

Use Classification

Cosmetics -> Emollient; Skin conditioning; Solvent

Dates

Modify: 2023-07-17

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